molecular formula C10H13N3O5 B11521027 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline

5-ethoxy-N,N-dimethyl-2,4-dinitroaniline

Cat. No.: B11521027
M. Wt: 255.23 g/mol
InChI Key: KPWXDPBWKITZSJ-UHFFFAOYSA-N
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Description

5-ethoxy-N,N-dimethyl-2,4-dinitroaniline is an organic compound with the molecular formula C10H13N3O5 It is characterized by the presence of an ethoxy group, two nitro groups, and a dimethylamino group attached to an aniline ring

Preparation Methods

Chemical Reactions Analysis

5-ethoxy-N,N-dimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.

    Substitution: The presence of electron-withdrawing nitro groups makes the aromatic ring susceptible to nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrogen gas in the presence of a catalyst can yield 5-ethoxy-N,N-dimethyl-2,4-diaminoaniline .

Scientific Research Applications

5-ethoxy-N,N-dimethyl-2,4-dinitroaniline has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

5-ethoxy-N,N-dimethyl-2,4-dinitroaniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O5

Molecular Weight

255.23 g/mol

IUPAC Name

5-ethoxy-N,N-dimethyl-2,4-dinitroaniline

InChI

InChI=1S/C10H13N3O5/c1-4-18-10-6-7(11(2)3)8(12(14)15)5-9(10)13(16)17/h5-6H,4H2,1-3H3

InChI Key

KPWXDPBWKITZSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N(C)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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